Allyldimethyl(3-sulphonatopropyl)ammonium
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Overview
Description
Allyldimethyl(3-sulphonatopropyl)ammonium is a quaternary ammonium compound with the molecular formula C8H17NO3S and a molecular weight of 207.29 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyldimethyl(3-sulphonatopropyl)ammonium typically involves the quaternization of dimethylamine with allyl chloride, followed by sulfonation with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Allyldimethyl(3-sulphonatopropyl)ammonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted ammonium compounds .
Scientific Research Applications
Allyldimethyl(3-sulphonatopropyl)ammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in the study of cell membranes and as a reagent in biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of allyldimethyl(3-sulphonatopropyl)ammonium involves its interaction with cell membranes, leading to disruption of membrane integrity and cell lysis. This is particularly relevant in its antimicrobial activity, where it targets the lipid bilayer of microbial cells . The compound’s surfactant properties also play a role in its ability to solubilize and emulsify various substances .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst in organic synthesis.
Uniqueness
Allyldimethyl(3-sulphonatopropyl)ammonium is unique due to its specific sulfonate group, which imparts distinct solubility and reactivity characteristics compared to other quaternary ammonium compounds .
Properties
CAS No. |
93841-12-4 |
---|---|
Molecular Formula |
C8H17NO3S |
Molecular Weight |
207.29 g/mol |
IUPAC Name |
3-[dimethyl(prop-2-enyl)azaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C8H17NO3S/c1-4-6-9(2,3)7-5-8-13(10,11)12/h4H,1,5-8H2,2-3H3 |
InChI Key |
AAXOEELKVAXGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC=C |
Origin of Product |
United States |
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